Hydroxyquinoline

Hydroxyquinolines are a class of organic compounds characterized by the presence of both hydroxyl and quinoline functional groups. These molecules exhibit diverse applications due to their unique chemical properties. In pharmaceuticals, hydroxyquinolines are utilized as antibacterial agents, with their structure allowing for effective interaction with bacterial DNA, leading to inhibition or disruption of vital cellular processes. Additionally, certain derivatives have shown promise in antifungal and antiparasitic treatments, broadening their therapeutic potential.

In the field of agrochemicals, hydroxyquinolines are explored for their fungicidal properties, offering a sustainable approach to plant disease control without harming beneficial microorganisms. Their ability to chelate metal ions also makes them useful in catalysis and coordination chemistry applications.

Structurally, these compounds can be modified by introducing various substituents at different positions on the quinoline ring or hydroxyl group, providing flexibility for tailoring their properties according to specific needs. The synthesis of hydroxyquinolines often involves multi-step reactions that require precise control over reaction conditions to achieve desired products with high purity and yield.

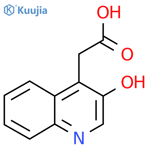

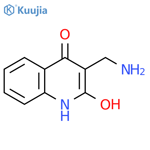

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

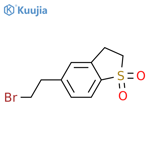

|

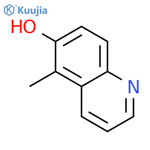

5-methyl-6-Quinolinol | 76915-90-7 | C10H9NO |

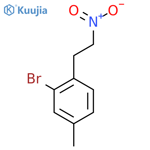

|

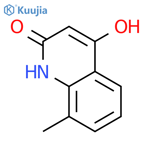

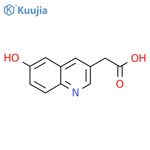

4-Hydroxy-8-methylquinolin-2(1H)-one | 1677-42-5 | C10H9NO2 |

|

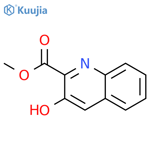

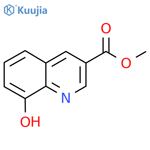

methyl 3-hydroxyquinoline-2-carboxylate | 171917-61-6 | C11H9NO3 |

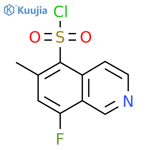

|

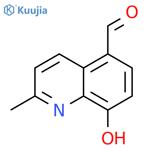

8-hydroxy-2-methylquinoline-5-carbaldehyde | 5541-73-1 | C11H9NO2 |

|

3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester | 911109-17-6 | C11H9NO3 |

|

6-Hydroxyquinoline-3-acetic acid | 1261868-05-6 | C11H9NO3 |

|

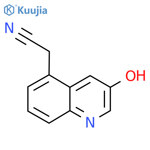

3-Hydroxyquinoline-5-acetonitrile | 1261810-16-5 | C11H8N2O |

|

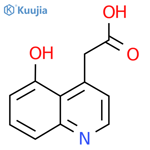

5-Hydroxyquinoline-4-acetic acid | 1261578-90-8 | C11H9NO3 |

|

3-Hydroxyquinoline-4-acetic acid | 1261867-93-9 | C11H9NO3 |

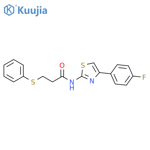

|

3-(aminomethyl)-2-hydroxy-1,4-dihydroquinolin-4-one | 2092434-77-8 | C10H10N2O2 |

Verwandte Literatur

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

Empfohlene Lieferanten

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte